molecular formula C21H25N3O2 B2473827 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2309570-69-0

6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2473827
CAS No.: 2309570-69-0
M. Wt: 351.45
InChI Key: PSQBWSZGBROIIG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropyl group, a dimethylbenzoyl group, and a piperidinyl group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting piperidine with 3,4-dimethylbenzoyl chloride under basic conditions.

    Cyclopropylation: The piperidinyl intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core by reacting the cyclopropylated piperidinyl intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and benzoyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one: A closely related compound with a similar structure but lacking the dihydro functionality.

    6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-ol: Another related compound with a hydroxyl group instead of the ketone group.

Uniqueness

6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and dimethylbenzoyl groups contribute to its stability and reactivity, while the piperidinyl and dihydropyridazinone core provide potential sites for biological activity.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14-3-4-17(13-15(14)2)21(26)23-11-9-18(10-12-23)24-20(25)8-7-19(22-24)16-5-6-16/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQBWSZGBROIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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